The mechanism of action of chlorogenic acid has been studied in the context of its inhibitory effects on certain biochemical processes. For instance, chlorogenic acid has been shown to inhibit haematin- and haemoglobin-catalysed retinoic acid 5,6-epoxidation1. This suggests that chlorogenic acid can interfere with the oxidation processes in biological systems, potentially by acting as an antioxidant. The inhibition of retinoic acid epoxidation by chlorogenic acid and caffeic acid indicates that the o-hydroquinone moiety present in these compounds is crucial for their inhibitory activity. However, the exact mechanism by which chlorogenic acid exerts its effects on retinoic acid radicals is not fully understood, as it does not prevent the formation of these radicals but rather inhibits their conversion into epoxides1.
Chlorogenic acid has been recognized for its role as a nutraceutical in the prevention and treatment of metabolic syndrome and associated disorders. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive effects2. These properties have been supported by in vivo studies, clinical trials, and investigations into the mechanisms of action of chlorogenic acid. Its potential in treating metabolic syndrome highlights its importance in the field of medical research and its possible applications in developing therapeutic strategies2.
In addition to its health benefits, chlorogenic acid serves as a valuable food additive. It possesses antimicrobial activity against various organisms, which can be leveraged by the food industry to preserve food products naturally. Its antioxidant properties are particularly effective against lipid oxidation, and it can protect other bioactive compounds in food from degradation. Chlorogenic acid also exhibits prebiotic activity, making it an excellent candidate for the formulation of dietary supplements and functional foods2.
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